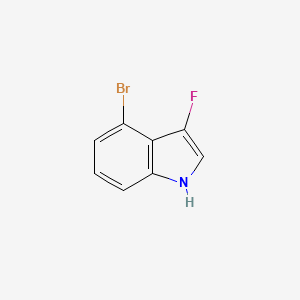
4-溴-3-氟-1H-吲哚
描述
4-bromo-3-fluoro-1H-indole is a compound with the molecular weight of 214.04 . It is also known by its IUPAC name, 3-bromo-4-fluoro-1H-indole .
Synthesis Analysis
The synthesis of indole derivatives, including 4-bromo-3-fluoro-1H-indole, has been a topic of interest in various research studies . The Bartoli indole synthesis is one method that has been used, involving the reaction between isopropenylmagnesium bromide and 4-bromo-3-nitrotoluene .Molecular Structure Analysis
The molecular formula of 4-bromo-3-fluoro-1H-indole is C8H5BrFN . The InChI code for this compound is 1S/C8H5BrFN/c9-5-4-11-7-3-1-2-6(10)8(5)7/h1-4,11H .Physical and Chemical Properties Analysis
4-bromo-3-fluoro-1H-indole has a molecular weight of 214.03400 and a density of 1.750±0.06 g/cm3 . Its water solubility is very slightly soluble (0.16 g/L) at 25 ºC .科学研究应用
光物理性质
- 吸收和荧光光谱:像4-溴-3-氟-1H-吲哚这样的吲哚衍生物展示出独特的吸收和荧光光谱。这些性质对于理解它们作为潜在有机化合物在各种应用中的行为至关重要(Carić等,2004年)。
合成和化学行为
- 合成方法:已经开发出高效的方法来合成吲哚羧酸,包括带有氟和溴取代基的化合物。这些方法提供了一种合理的途径来获取这些化合物的广泛范围(Schlosser et al., 2006)。
- 合成中的催化活性:镍铁氧体纳米颗粒已被用作合成4-溴-3-氟-1H-吲哚衍生物的催化剂,突显了它在绿色化学应用中的潜力(Rao et al., 2019)。
潜在药用应用
- 抗肿瘤活性:已合成并评估了一些4-溴-3-氟-1H-吲哚衍生物的抗肿瘤活性,显示出作为潜在治疗剂的潜力(Fan Houxing, 2009)。
- 抗微生物和抗炎活性:已对从溴吲哚-2-羧肼衍生的杂环化合物,包括4-溴-3-氟-1H-吲哚衍生物的抗微生物、抗炎和抗增殖活性进行了研究(Narayana et al., 2009)。
其他应用
- 有机纳米颗粒:从4-溴-3-氟-1H-吲哚衍生的荧光有机纳米颗粒已被合成,展示了它们在纳米技术应用中的潜力(Singh & Ansari, 2017)。
安全和危害
未来方向
Indole derivatives, including 4-bromo-3-fluoro-1H-indole, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They are important types of molecules and natural products and play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of various disorders has attracted increasing attention in recent years .
作用机制
Target of Action
4-Bromo-3-fluoroindole, also known as 4-bromo-3-fluoro-1H-indole, is a derivative of indole, a heterocyclic compound that is a key component of many biologically active compounds . Fluorinated indole derivatives have been found to inhibit HIV-1, act as ligands for the CB2 cannabinoid receptor in the central nervous system, and prevent thrombus formation by inhibiting factor Xa . Therefore, the primary targets of 4-Bromo-3-fluoroindole could be these receptors and enzymes.
Mode of Action
It is known that indole derivatives bind with high affinity to many receptors . The bromine and fluorine substitutions on the indole ring may enhance this binding affinity, leading to changes in the activity of the target proteins.
Biochemical Pathways
The biochemical pathways affected by 4-Bromo-3-fluoroindole would depend on its specific targets. For instance, if it acts as an inhibitor of HIV-1, it could affect the viral replication pathway . If it acts as a ligand for the CB2 cannabinoid receptor, it could influence signaling pathways in the central nervous system .
Result of Action
The molecular and cellular effects of 4-Bromo-3-fluoroindole’s action would depend on its specific targets and the pathways they are involved in. For example, if it inhibits HIV-1, it could prevent the replication of the virus in host cells . If it acts as a ligand for the CB2 cannabinoid receptor, it could modulate neuronal signaling .
生化分析
Biochemical Properties
4-Bromo-3-fluoro-1H-indole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including 4-bromo-3-fluoro-1H-indole, have been shown to interact with protein kinases, which are crucial for cell signaling and regulation . These interactions often involve binding to the active site of the enzyme, leading to inhibition or activation of the enzyme’s activity. Additionally, 4-bromo-3-fluoro-1H-indole may interact with other biomolecules such as nucleic acids, affecting processes like DNA replication and transcription .
Cellular Effects
The effects of 4-bromo-3-fluoro-1H-indole on various cell types and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, 4-bromo-3-fluoro-1H-indole can alter the expression of genes involved in cell cycle regulation, apoptosis, and stress response. This modulation can lead to changes in cell proliferation, differentiation, and survival. Furthermore, 4-bromo-3-fluoro-1H-indole may impact cellular metabolism by affecting the activity of metabolic enzymes and altering the levels of key metabolites .
Molecular Mechanism
The molecular mechanism of action of 4-bromo-3-fluoro-1H-indole involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, 4-bromo-3-fluoro-1H-indole can bind to specific receptors or enzymes, leading to conformational changes that either enhance or inhibit their activity. This binding can result in the inhibition of enzyme activity, such as protein kinases, thereby affecting downstream signaling pathways. Additionally, 4-bromo-3-fluoro-1H-indole can influence gene expression by interacting with transcription factors or epigenetic regulators, leading to changes in the transcriptional landscape of the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-bromo-3-fluoro-1H-indole can change over time due to factors such as stability, degradation, and long-term effects on cellular function . Studies have shown that 4-bromo-3-fluoro-1H-indole is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as exposure to light or extreme pH . Long-term exposure to 4-bromo-3-fluoro-1H-indole in in vitro or in vivo studies has revealed potential effects on cellular function, including alterations in cell proliferation, differentiation, and apoptosis .
Dosage Effects in Animal Models
The effects of 4-bromo-3-fluoro-1H-indole vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as anticancer or antimicrobial activity, without significant toxicity . At higher doses, 4-bromo-3-fluoro-1H-indole may cause toxic or adverse effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity . Threshold effects have been observed, where a specific dosage range elicits a maximal therapeutic response, beyond which adverse effects become more pronounced .
Metabolic Pathways
4-Bromo-3-fluoro-1H-indole is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . It may undergo phase I and phase II metabolic reactions, including oxidation, reduction, hydrolysis, conjugation, and methylation . These metabolic processes can lead to the formation of active or inactive metabolites, influencing the overall pharmacokinetics and pharmacodynamics of 4-bromo-3-fluoro-1H-indole . Additionally, the compound may affect metabolic flux and metabolite levels, impacting cellular homeostasis and function .
Transport and Distribution
The transport and distribution of 4-bromo-3-fluoro-1H-indole within cells and tissues are mediated by various transporters and binding proteins . It can be transported across cell membranes through passive diffusion or active transport mechanisms, depending on its physicochemical properties . Once inside the cell, 4-bromo-3-fluoro-1H-indole may bind to specific proteins or organelles, influencing its localization and accumulation . The distribution of 4-bromo-3-fluoro-1H-indole within tissues can also be affected by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of 4-bromo-3-fluoro-1H-indole is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, 4-bromo-3-fluoro-1H-indole may localize to the nucleus, where it can interact with DNA and transcription factors, influencing gene expression . Alternatively, it may be targeted to the mitochondria, affecting mitochondrial function and cellular metabolism . The subcellular localization of 4-bromo-3-fluoro-1H-indole can determine its specific biological effects and therapeutic potential .
属性
IUPAC Name |
4-bromo-3-fluoro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFN/c9-5-2-1-3-7-8(5)6(10)4-11-7/h1-4,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOFFOMXCMHIBOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)C(=CN2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
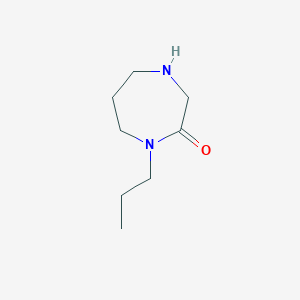
amine](/img/structure/B1374211.png)
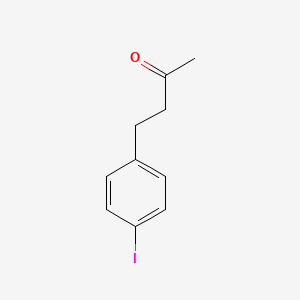
![2-Ethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine](/img/structure/B1374214.png)
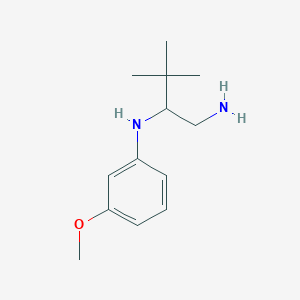
![4-Amino-3-[(4-fluorophenyl)methyl]-3-methylbutan-2-ol](/img/structure/B1374217.png)

![2-{1-[(Methylsulfanyl)methyl]cyclopropyl}acetic acid](/img/structure/B1374220.png)
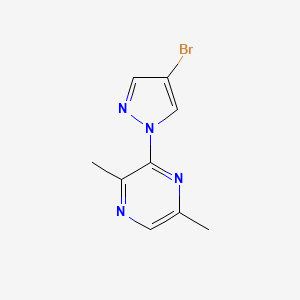


![2-{1-[(Phenylsulfanyl)methyl]cyclopropyl}acetic acid](/img/structure/B1374228.png)
![1-methyl-5-[(2,2,2-trifluoroethyl)carbamoyl]-1H-pyrrole-3-sulfonyl chloride](/img/structure/B1374230.png)
![1-[5-(1-Benzothiophen-5-yl)furan-2-yl]ethan-1-one](/img/structure/B1374232.png)
